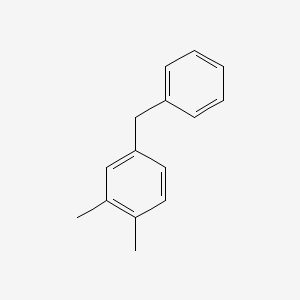
Fluorescent Yellow Ii (Disperse)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Raw Materials: The synthesis of Fluorescent Yellow II (Disperse) typically involves the use of 1,8-naphthalic anhydride and o-nitro-p-anisidine.
Reaction Process:
Industrial Production Methods
Mixing and Heating: The raw materials are mixed in a reaction vessel and heated to specific temperatures to facilitate the reactions.
Filtration and Purification: The product is filtered, washed, and purified through crystallization and drying processes to obtain pure Fluorescent Yellow II (Disperse).
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The initial step involves the reduction of o-nitro-p-anisidine to o-amino-p-anisidine.
Condensation: The reduced compound undergoes condensation with 1,8-naphthalic anhydride.
Cyclization and Dehydration: The condensation product is cyclized and dehydrated to form the final dye.
Common Reagents and Conditions
Reducing Agents: Iron powder and acetic acid are commonly used for the reduction step.
Condensation Conditions: The condensation reaction is typically carried out at elevated temperatures (around 103-104°C) in the presence of acetic acid.
Major Products
Applications De Recherche Scientifique
Chemistry
Dyeing of Synthetic Fibers: Fluorescent Yellow II (Disperse) is extensively used for dyeing polyester and other synthetic fibers due to its excellent dyeing properties and fluorescence.
Biology and Medicine
Fluorescence Imaging: The dye’s strong fluorescence makes it useful in fluorescence microscopy and imaging techniques.
Industry
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Disperse Yellow 82: Another fluorescent dye used for similar applications but may differ in its specific fluorescence properties and dyeing behavior.
Disperse Yellow 86: Known for its excellent fastness properties and used in high-performance applications.
Uniqueness
Propriétés
Numéro CAS |
12223-92-6 |
|---|---|
Formule moléculaire |
C19H12N2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






